molecular formula C15H23N3O2 B076895 4-nitro-N-(nonan-5-ylideneamino)aniline CAS No. 14090-63-2

4-nitro-N-(nonan-5-ylideneamino)aniline

Cat. No. B076895
CAS RN: 14090-63-2
M. Wt: 277.36 g/mol
InChI Key: UVZBGMPDHARZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-(nonan-5-ylideneamino)aniline, also known as NNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

4-nitro-N-(nonan-5-ylideneamino)aniline has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism Of Action

The mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-nitro-N-(nonan-5-ylideneamino)aniline has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to disrupt bacterial cell membranes, leading to bacterial death.

Biochemical And Physiological Effects

4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to reduce oxidative stress and inflammation in animal models of disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-nitro-N-(nonan-5-ylideneamino)aniline in lab experiments is its potential as a multi-functional compound with anti-inflammatory, anti-cancer, and anti-microbial properties. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research of 4-nitro-N-(nonan-5-ylideneamino)aniline. One potential direction is the development of 4-nitro-N-(nonan-5-ylideneamino)aniline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline derivatives with improved solubility and efficacy may be explored.

Synthesis Methods

The synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline involves the reaction of 4-nitroaniline with nonan-5-ylideneamine in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 4-nitro-N-(nonan-5-ylideneamino)aniline as a yellow crystalline powder. The purity of the synthesized 4-nitro-N-(nonan-5-ylideneamino)aniline can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

14090-63-2

Product Name

4-nitro-N-(nonan-5-ylideneamino)aniline

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

4-nitro-N-(nonan-5-ylideneamino)aniline

InChI

InChI=1S/C15H23N3O2/c1-3-5-7-13(8-6-4-2)16-17-14-9-11-15(12-10-14)18(19)20/h9-12,17H,3-8H2,1-2H3

InChI Key

UVZBGMPDHARZQE-UHFFFAOYSA-N

SMILES

CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC

Canonical SMILES

CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC

synonyms

5-Nonanone 4-nitrophenyl hydrazone

Origin of Product

United States

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